

discovery and history of 2-Bromo-4-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-methoxy-6-nitroaniline**

Cat. No.: **B175964**

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An In-depth Technical Guide to **2-Bromo-4-methoxy-6-nitroaniline**

Abstract

2-Bromo-4-methoxy-6-nitroaniline is a polysubstituted aromatic amine that serves as a highly versatile intermediate in synthetic organic chemistry. The strategic placement of its bromo, methoxy, and nitro functional groups provides a unique combination of reactivity and electronic properties, making it a valuable building block for the synthesis of complex heterocyclic systems, pharmaceutical agents, and functional materials. This technical guide offers a comprehensive overview of the compound's historical context, detailed synthetic protocols, reaction mechanisms, physicochemical properties, and key applications, designed for an audience of researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of Polysubstituted Anilines

Substituted anilines are foundational scaffolds in modern chemistry.^[1] The introduction of multiple, distinct functional groups onto the aniline ring allows for precise control over subsequent chemical transformations. In **2-Bromo-4-methoxy-6-nitroaniline**, each substituent plays a critical role:

- The Amino Group (-NH₂): A powerful ortho-, para-director and a key nucleophile for building heterocyclic rings.

- The Bromo Group (-Br): An excellent leaving group for nucleophilic aromatic substitution and a reactive handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[2]
- The Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic properties of the ring and can influence solubility.
- The Nitro Group (-NO₂): A strong electron-withdrawing group and a precursor to a second amino group upon reduction, enabling the synthesis of diaminoaromatics.

This specific arrangement of functional groups makes **2-Bromo-4-methoxy-6-nitroaniline** a pre-functionalized, high-value intermediate for multi-step synthetic campaigns.

Historical Context: The Evolution of Nitroaniline Synthesis

The specific discovery of **2-Bromo-4-methoxy-6-nitroaniline** is not marked by a singular, seminal event but is rather the product of a long history of synthetic methodology development for nitroaniline derivatives. Historically, the synthesis of such compounds faced significant challenges related to regioselectivity.[3]

- Direct Nitration: Direct nitration of anilines with nitric and sulfuric acid mixtures was often problematic. The strongly acidic conditions protonate the amino group, forming a meta-directing anilinium ion and leading to mixtures of isomers and oxidation byproducts.[3]
- Protecting Group Strategies: To overcome this, chemists developed the crucial strategy of protecting the amino group, most commonly through acetylation. The resulting acetamido group is an ortho-, para-director, enabling more controlled nitration, followed by deprotection. This concept remains a fundamental principle in organic synthesis today.[3]
- Nucleophilic Aromatic Substitution: Another major industrial route involved the ammonolysis of chloronitrobenzenes, where a halogen is displaced by ammonia under pressure.[3]

The synthesis of a specifically substituted molecule like **2-Bromo-4-methoxy-6-nitroaniline** builds upon these foundational techniques, applying them to more complex, pre-substituted starting materials.

Synthesis and Mechanism

The preparation of **2-Bromo-4-methoxy-6-nitroaniline** is typically achieved via electrophilic bromination of a suitable precursor, 4-methoxy-2-nitroaniline. The existing substituents on the ring dictate the position of the incoming bromine atom.

Detailed Experimental Protocol

- Step 1: Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxy-2-nitroaniline (1 equivalent) in glacial acetic acid (approx. 10 volumes).
- Step 2: Bromination: Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add this solution dropwise to the stirring aniline solution at room temperature over 30 minutes. The reaction is exothermic and the color will deepen.
- Step 3: Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Step 4: Product Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a large beaker containing cold water (approx. 20 volumes). An orange-yellow solid will precipitate.
- Step 5: Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with water to remove residual acetic acid and inorganic salts.
- Step 6: Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure **2-Bromo-4-methoxy-6-nitroaniline** as a crystalline solid.

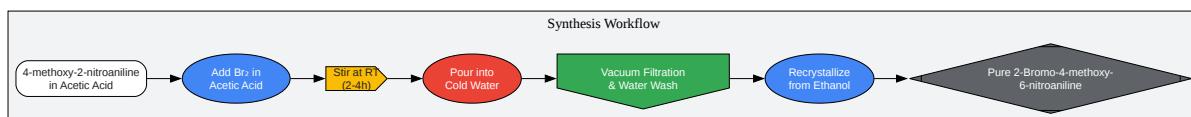
Causality of Experimental Choices

- Solvent: Glacial acetic acid is the solvent of choice as it readily dissolves the starting material and the bromine, creating a homogeneous reaction environment. It also helps to moderate the reactivity of the bromine.

- Stoichiometry: A slight excess of bromine is used to ensure complete conversion of the starting material. Using a large excess can lead to the formation of di-brominated byproducts.
- Quenching: Pouring the reaction mixture into water serves two purposes: it stops the reaction and precipitates the water-insoluble organic product, providing a simple and efficient method of initial isolation.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis is a classic example of electrophilic aromatic substitution. The amino ($-\text{NH}_2$) and methoxy ($-\text{OCH}_3$) groups are strong activating, ortho-, para-directing groups, while the nitro ($-\text{NO}_2$) group is a strong deactivating, meta-directing group. The combined electronic effects strongly favor the substitution at the C6 position, which is ortho to the powerful amino director and meta to the nitro director.



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Caption: Step-by-step workflow for the synthesis of **2-Bromo-4-methoxy-6-nitroaniline**.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Physicochemical Properties

Property	Data	Source
CAS Number	50393-27-6	N/A
Molecular Formula	C ₇ H ₇ BrN ₂ O ₃	Calculated
Molecular Weight	247.05 g/mol	Calculated
Appearance	Yellow to Orange Crystalline Solid	Supplier Data
Melting Point	128-132 °C	Supplier Data
Solubility	Soluble in hot ethanol, acetone; Insoluble in water.	[4]

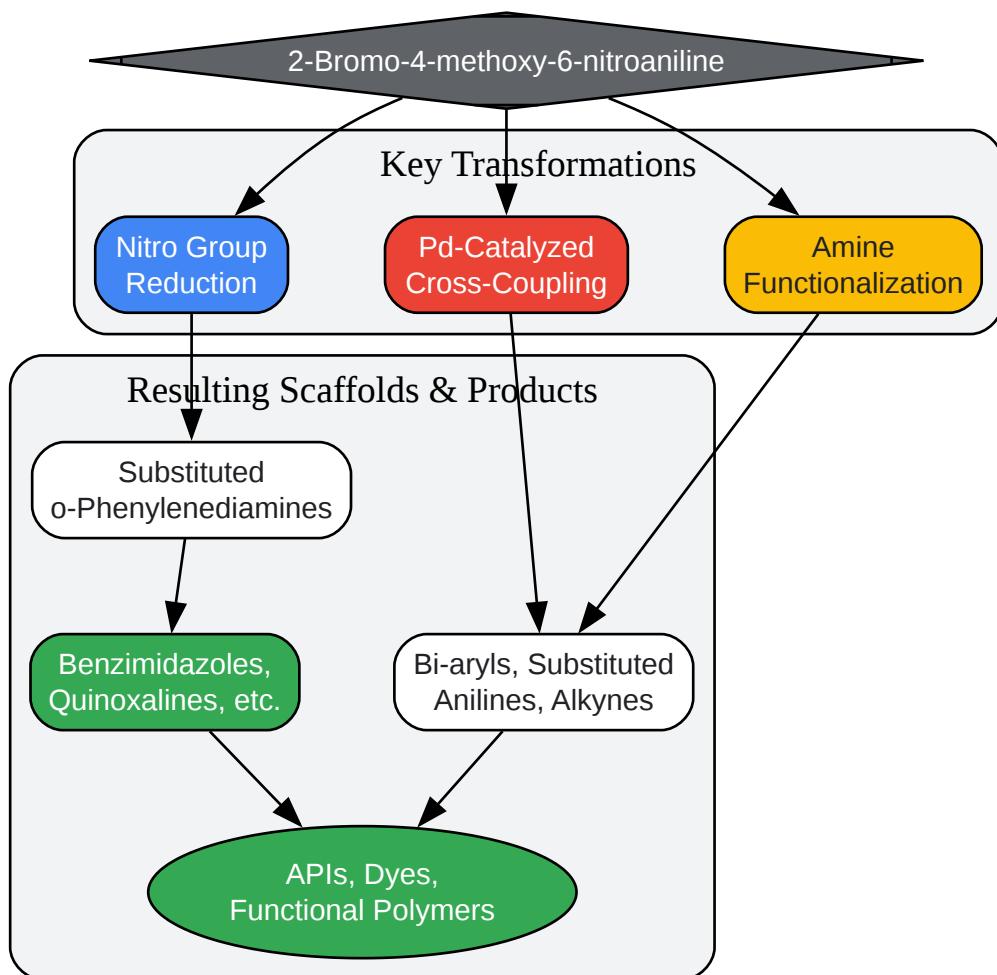
Spectroscopic Characterization

- ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent aromatic protons. A singlet around 3.9 ppm would correspond to the methoxy (-OCH₃) protons, and a broad singlet for the amino (-NH₂) protons. For the related compound 2-bromo-4-nitroaniline, aromatic protons are observed at δ 8.39, 8.06, and 6.77.[5]
- IR Spectroscopy: The infrared spectrum would display characteristic absorption bands: N-H stretching for the primary amine (~3300-3500 cm⁻¹), C-H stretching for the aromatic ring (~3000-3100 cm⁻¹) and methoxy group (~2850-2950 cm⁻¹), asymmetric and symmetric N-O stretching for the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively), and C-Br stretching in the fingerprint region.
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Applications in Organic Synthesis

The true value of **2-Bromo-4-methoxy-6-nitroaniline** lies in its utility as a versatile synthetic intermediate.

- Precursor for Heterocyclic Chemistry: Following the reduction of the nitro group to a second amine, the resulting diamine is a prime candidate for condensation reactions to form a variety of heterocyclic cores, which are prevalent in pharmaceuticals.
- Scaffold for Drug Discovery: It serves as an intermediate in the synthesis of novel therapeutic agents. Similar bromo-nitroaniline structures are used to synthesize compounds with antibacterial, antifungal, and anti-parasitic properties.[\[5\]](#)[\[6\]](#)
- Advanced Material Synthesis: The compound's structure is suitable for incorporation into functional materials. The nitro group acts as a strong dipole, suggesting potential for creating nonlinear optical (NLO) materials, while the bromo- and amino- groups allow for polymerization.[\[7\]](#)
- Cross-Coupling Reactions: The C-Br bond is a key site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (to form C-C bonds) and Buchwald-Hartwig amination (to form C-N bonds), allowing for the introduction of diverse molecular fragments.[\[2\]](#)



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Caption: Logical relationships in the synthetic utility of **2-Bromo-4-methoxy-6-nitroaniline**.

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- To cite this document: BenchChem. [discovery and history of 2-Bromo-4-methoxy-6-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175964#discovery-and-history-of-2-bromo-4-methoxy-6-nitroaniline]

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